N-(3-acetylphenyl)-2,2,2-trifluoroacetamide
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be determined using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would also include the conditions required for each step, the reagents used, and the mechanism of each reaction.Molecular Structure Analysis
This involves the use of various spectroscopic techniques to determine the structure of the compound. This can include NMR (both 1H and 13C), IR, UV-Vis, and mass spectrometry. X-ray crystallography can also be used if crystals of the compound can be formed.Chemical Reactions Analysis
This would involve studying how the compound reacts with other compounds. The conditions required for the reaction, the products formed, and the mechanism of the reaction would all be part of this analysis.Physical And Chemical Properties Analysis
This would include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions. Its chemical properties, such as its acidity or basicity, its reactivity with common reagents, and its spectroscopic properties, would also be included.Safety And Hazards
This would involve determining if the compound is toxic or hazardous in any way. This can involve in vitro toxicity studies, animal studies, or reviews of clinical data if available.
Future Directions
This would involve a discussion of what further studies could be done with the compound. This could include further synthetic modifications, more detailed mechanistic studies, or the development of new applications for the compound.
I hope this general guide is helpful. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a review article in a chemistry journal. If you have any other questions, feel free to ask!
properties
IUPAC Name |
N-(3-acetylphenyl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-6(15)7-3-2-4-8(5-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIHIZOVLAWHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205453 | |
Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2,2,2-trifluoroacetamide | |
CAS RN |
56915-87-8 | |
Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056915878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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